2-(4-Methoxyphenyl)-2-methylpropanenitrile
Overview
Description
2-(4-Methoxyphenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
The compound has been a focus in the field of organic chemistry, particularly in studies related to the synthesis and characterization of novel organic compounds. For instance, research on the oxidative properties of related methoxyphenyl compounds has provided insights into the reactivity and potential applications of these compounds in synthesis and chemical reactions (Bietti & Capone, 2008). Such studies are crucial for understanding the fundamental chemical behavior of methoxyphenyl derivatives and their potential in creating new chemical entities.
Materials Science and Polymer Research
In materials science, methoxyphenyl compounds have been explored for their potential in polymer modification and as intermediates in the synthesis of complex polymers. The development of novel protecting groups, such as demonstrated with 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), shows the utility of these compounds in protecting boronic acids, a step that is crucial in the synthesis of certain polymers (Yan, Jin, & Wang, 2005). This research underlines the adaptability of methoxyphenyl derivatives in enhancing and facilitating polymer chemistry.
Photophysical Studies and Photoinitiation
The methoxyphenyl motif is also significant in the study of photophysical properties and applications in photoinitiated polymerization. For instance, the exploration of nitroxide-mediated photopolymerization using alkoxyamine compounds derived from methoxyphenyl shows the role these compounds can play in initiating polymerization under UV light, highlighting their potential in creating materials with specific properties (Guillaneuf et al., 2010).
Antioxidant and Biological Activity Studies
Furthermore, methoxyphenyl derivatives have been studied for their antioxidant and biological activities . The investigation of methoxyphenols and dimethoxybenzenes in terms of their thermochemical properties and ability to form hydrogen bonds offers insights into their antioxidant capabilities and potential therapeutic applications (Varfolomeev et al., 2010). This line of research is crucial for developing new antioxidants and understanding the molecular basis of their activity.
Mechanism of Action
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCRUVGWQJYTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276955 | |
Record name | 2-(4-methoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-07-5 | |
Record name | 5351-07-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-METHOXY-PHENYL)-2-METHYL-PROPIONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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